4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the ethoxy and benzamide groups. One common method for synthesizing oxadiazoles is through the cyclization of acylhydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide include other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole These compounds share the oxadiazole ring but differ in the position of the nitrogen and oxygen atoms, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-16-10-8-15(9-11-16)19(23)20-13-12-17-21-18(22-25-17)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
InChI Key |
FMYMEEVGCLXLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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